molecular formula C13H9FO2 B6372944 3-Fluoro-5-(2-formylphenyl)phenol CAS No. 1261897-22-6

3-Fluoro-5-(2-formylphenyl)phenol

Cat. No.: B6372944
CAS No.: 1261897-22-6
M. Wt: 216.21 g/mol
InChI Key: LCTDXRZZYUISKD-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-formylphenyl)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the 3-position and a 2-formylphenyl group at the 5-position of the benzene ring. Its applications may span pharmaceuticals, agrochemicals, or materials science, leveraging the fluorine atom’s bioactivity-enhancing properties and the formyl group’s versatility in chemical transformations .

Properties

IUPAC Name

2-(3-fluoro-5-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-11-5-10(6-12(16)7-11)13-4-2-1-3-9(13)8-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTDXRZZYUISKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684112
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-22-6
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(2-formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and a combination of hydrogen peroxide and hydrogen bromide as the reagent under mild and green conditions . Another method involves the Ullmann reaction catalyzed by copper, followed by demethylation with hydrogen bromide in acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The scalability of the ipso-hydroxylation method makes it suitable for industrial applications, allowing for the production of substituted phenols in very good to excellent yields without the need for chromatographic purification .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(2-formylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3-Fluoro-5-(2-carboxyphenyl)phenol.

    Reduction: 3-Fluoro-5-(2-hydroxyphenyl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(2-formylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-formylphenyl)phenol involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. The fluorine atom can influence the compound’s electronic properties, enhancing its reactivity in certain chemical reactions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The 2-formylphenyl group in the target compound enables electrophilic reactions (e.g., condensation), distinguishing it from electron-withdrawing groups like -CF₃ (trifluoromethyl), which enhance phenol acidity .

Physical Properties :

  • The methylsulfanyl oxane substituent in increases molecular weight and likely improves solubility in polar solvents compared to the smaller formylphenyl group.
  • Fluorine at the 3-position universally enhances metabolic stability across analogs, a critical feature in drug design .

Synthetic Pathways :

  • Analogs like 3-Fluoro-5-(pyridin-2-yl)phenyl)methanamine (AM-1) are synthesized via amide coupling , suggesting that the target compound could be prepared similarly using 2-formylphenyl-containing intermediates.
  • Di-(2-formylphenyl) isophthalate synthesis in highlights the use of reflux conditions and acetic acid as a solvent for formyl-group incorporation.

Pharmaceutical Relevance

  • Fluorinated phenols are prevalent in drug discovery due to their bioavailability and enzyme-binding capabilities. For example, 2-Fluoro-5-(4-fluorophenyl)pyridine (a related compound) serves as a precursor for bioactive molecules .
  • The 2-formylphenyl group in the target compound may facilitate the synthesis of antiviral or anticancer agents via imine or hydrazone linkages .

Industrial and Academic Use

  • Suppliers like PI Chemicals and MolPort list fluorophenol derivatives (e.g., thiophen-2-yl variants) for research use, indicating commercial demand .

Biological Activity

3-Fluoro-5-(2-formylphenyl)phenol (CAS No. 1261897-22-6) is a fluorinated phenolic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data.

3-Fluoro-5-(2-formylphenyl)phenol contains a fluorine atom, a phenolic hydroxyl group, and a formyl group. These functional groups contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Table 1: Chemical Reactions of 3-Fluoro-5-(2-formylphenyl)phenol

Reaction TypeReaction DescriptionCommon Reagents
OxidationFormation of quinonesKMnO₄, CrO₃
ReductionConversion of formyl to alcoholNaBH₄, LiAlH₄
SubstitutionReplacement of fluorine with nucleophilesAmines, thiols

Biological Activity

Research has indicated that 3-Fluoro-5-(2-formylphenyl)phenol exhibits several biological activities, including:

1. Antioxidant Activity
Fluorinated phenols often display enhanced antioxidant properties. Studies suggest that the presence of the fluorine atom may increase the compound's ability to scavenge reactive oxygen species (ROS), which is crucial in preventing oxidative stress-related damage.

2. Antitumor Effects
Preliminary investigations have shown that derivatives of fluorinated phenols can inhibit tumor cell proliferation. For instance, compounds similar to 3-Fluoro-5-(2-formylphenyl)phenol have demonstrated cytotoxicity against human cancer cell lines, indicating potential as anticancer agents.

3. Neuroprotective Properties
Research on related compounds has highlighted neuroprotective effects against glutamate-induced neuronal death. The ability to reduce ROS levels in neuronal cells suggests that 3-Fluoro-5-(2-formylphenyl)phenol may offer protective benefits in neurodegenerative diseases.

The biological activity of 3-Fluoro-5-(2-formylphenyl)phenol is primarily attributed to its interaction with various molecular targets:

  • Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with biomolecules, enhancing its reactivity.
  • Fluorine Influence : The fluorine atom modifies the electronic properties of the molecule, potentially increasing its stability and reactivity.
  • Formyl Group Reactivity : The formyl group can undergo nucleophilic addition reactions, allowing further modifications that may enhance biological activity.

Case Studies

Several studies have investigated the biological effects of similar fluorinated compounds:

  • Antioxidant Evaluation : A study on 3-fluorinated flavones demonstrated enhanced radical scavenging activity compared to their non-fluorinated counterparts. This suggests that fluorination at specific positions can significantly boost antioxidant properties .
  • Cytotoxicity Testing : Research involving fluorinated derivatives showed increased cytotoxicity against prostate carcinoma cells when compared to non-fluorinated analogs. This indicates a promising avenue for developing new anticancer drugs.
  • Neuroprotection Studies : Investigations into the neuroprotective effects of fluorinated flavones revealed their ability to mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications for neurodegenerative conditions .

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